4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-7-4-9-3-6(7)10-2-1-8-5-10/h1-2,5-7,9,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZDMQCKBCKFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1h Imidazol 1 Yl Pyrrolidin 3 Ol and Analogues
Retrosynthetic Analysis of 4-(1H-Imidazol-1-yl)pyrrolidin-3-ol
A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection approaches. The most straightforward strategy involves disconnecting the C-N bond between the pyrrolidine (B122466) ring and the imidazole (B134444) ring. This leads to a key intermediate, a suitably activated 4-substituted pyrrolidin-3-ol derivative (e.g., with a leaving group at C4) and imidazole. The pyrrolidin-3-ol core can be further disconnected through various routes, often tracing back to acyclic precursors or other cyclic systems.
Another major retrosynthetic pathway involves the construction of the pyrrolidine ring with the imidazole moiety already present on one of the building blocks. For instance, an azomethine ylide precursor bearing an imidazole group could undergo a [3+2] cycloaddition with a suitable dipolarophile. The hydroxyl group could be introduced either before or after the cycloaddition.
These disconnections highlight the principal challenges: the stereocontrolled synthesis of the 3,4-disubstituted pyrrolidine core and the efficient formation of the C-N bond to the imidazole ring.
Pyrrolidine Ring Construction Strategies
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed. rsc.org These strategies can be broadly categorized into cycloaddition reactions, cyclization of acyclic precursors, and functionalization of existing pyrrolidine rings.
One of the most powerful and atom-economical methods for synthesizing highly functionalized pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (alkenes). rsc.orgosaka-u.ac.jp This reaction allows for the creation of multiple stereocenters in a single step with high levels of control. rsc.orgrsc.org
The azomethine ylides are typically generated in situ from the reaction of an α-amino acid ester with an aldehyde or from imino esters. rsc.org Chiral metal complexes, often employing copper(I) or silver(I) with chiral ligands, are used to catalyze the reaction and induce high enantioselectivity. rsc.org The choice of metal, ligand, and reaction conditions can influence the diastereoselectivity of the cycloaddition, providing access to either exo or endo products. rsc.org For example, chiral silver complexes often favor the formation of endo pyrrolidines, while chiral copper complexes can lead to the exo diastereomer. rsc.org
Table 1: Catalytic Systems for Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Catalyst/Ligand | Dipole Precursor | Dipolarophile | Selectivity | Reference |
|---|---|---|---|---|
| (R)-DM-BINAP/Cu(CH₃CN)₄BF₄ | Imino esters | α,β-Unsaturated pyrazoleamides | High exo-selectivity, up to 99% ee | rsc.org |
| Ag₂CO₃ | N-tert-butanesulfinylazadienes | Azomethine ylides | High regio- and diastereoselectivity | acs.org |
| Chiral Silver Complexes | Imino esters | Activated alkenes | Generally endo-selective | rsc.org |
This table is interactive and represents a summary of findings.
The introduction of the hydroxyl group at the C3 position of the pyrrolidine ring with stereochemical control is a critical step. One common approach is the stereoselective reduction of a corresponding pyrrolidin-3-one precursor. Asymmetric hydrogenation using chiral catalysts, such as ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., DM-SEGPHOS), can afford β-hydroxy amides or lactams in high yield and stereoselectivity (de >98%, ee >99%). researchgate.net
Another strategy involves the cyclization of acyclic precursors where the stereochemistry is set prior to ring formation. For instance, the cyclization of an optically pure amino alcohol derivative can lead to a stereodefined pyrrolidin-3-ol. mdpi.com The heterogeneous catalytic hydrogenation of highly substituted pyrroles has also been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov Furthermore, biocatalytic approaches using enzymes like laccase can facilitate the stereoselective synthesis of related structures such as pyrrolidine-2,3-diones. rsc.org
An alternative to building the ring from scratch is to modify a pre-existing, often commercially available, pyrrolidine derivative like proline or 4-hydroxyproline. mdpi.comnih.gov Recent advances in C-H functionalization have provided powerful tools for introducing substituents directly onto the pyrrolidine skeleton. acs.org
Palladium-catalyzed C(sp³)–H arylation can be used to functionalize the C4 position of pyrrolidines. acs.org This method often employs a directing group attached to the nitrogen atom to achieve high regio- and stereoselectivity. acs.org For example, using an aminoquinoline amide directing group at the C3 position can direct arylation to the C4 position with high cis-selectivity. acs.org Metal-free C-H functionalization methods are also being developed, offering alternative pathways to substituted pyrrolidines. rsc.org
Imidazole Ring Introduction and Functionalization
The introduction of the imidazole ring can be achieved either by building it onto the pyrrolidine scaffold or by attaching a pre-formed imidazole via N-alkylation.
The most direct route to couple the two heterocyclic rings is through the N-alkylation of imidazole with a pyrrolidine derivative that has a suitable leaving group at the C4 position. This is a type of nucleophilic substitution reaction. The reaction conditions typically involve a base to deprotonate the imidazole, making it a more potent nucleophile, and a suitable solvent. researchgate.net
Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases like 1,8-diazabicycloundec-7-ene (DBU). researchgate.netgoogle.com The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to others depending on the specific substrates and base used. researchgate.net For less reactive alkylating agents, heating may be required. researchgate.net The N-alkylation of imidazole and its derivatives has been extensively studied for the synthesis of various biologically active compounds. nih.govnih.gov
An alternative strategy involves constructing the imidazole ring itself from a pyrrolidine precursor. For example, in the synthesis of the hepatitis C drug Elbasvir, an intermediate is prepared by oxidizing (S)-prolinol to the corresponding aldehyde, which then undergoes condensation with glyoxal (B1671930) and ammonia (B1221849) to form the imidazole ring. nih.gov
Table 2: Representative Conditions for N-Alkylation of Imidazole
| Base | Solvent | Alkylating Agent | Conditions | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | Alkyl halide | 0 °C to room temperature | researchgate.net |
| NaH | THF | Alkyl halide | - | researchgate.net |
| Potassium hydroxide | Acetone | Alkyl bromide | Room temperature | nih.gov |
This table is interactive and provides examples of common reaction conditions.
Coupling Reactions for Imidazole Integration
The introduction of the imidazole ring onto the pyrrolidine core is a critical step in the synthesis of this compound. Various coupling reactions are employed to achieve this transformation, often involving the formation of a carbon-nitrogen (C-N) bond between a nitrogen atom of the imidazole ring and a carbon atom of the pyrrolidine ring.
Commonly, this involves the reaction of a suitable pyrrolidine precursor bearing a leaving group with imidazole or its derivatives. For instance, a pyrrolidine with a leaving group at the 4-position can be reacted with imidazole in the presence of a base. The choice of base and solvent is crucial for the efficiency of these reactions.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been utilized for the synthesis of related N-aryl pyrrolidines and could be adapted for imidazole integration. These methods offer a versatile approach to forming the C-N bond under relatively mild conditions. Another approach involves the Ullmann condensation, which typically requires copper catalysis and higher reaction temperatures. beilstein-journals.org Furthermore, cobalt-catalyzed coupling reactions of enaminones with oxadiazolones have been reported for the synthesis of substituted imidazoles, showcasing the expanding toolkit for imidazole ring formation. researchgate.netchemrxiv.orgchemrxiv.org
The table below summarizes some of the coupling strategies that can be applied for the integration of imidazole into a pyrrolidine scaffold.
| Coupling Reaction | Catalyst/Reagents | Key Features |
| Nucleophilic Substitution | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, NMP) | A direct approach where imidazole displaces a leaving group on the pyrrolidine ring. google.com |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | A versatile and mild method for C-N bond formation. beilstein-journals.org |
| Ullmann Condensation | Copper catalyst, Base | Typically requires higher temperatures but is effective for forming C-N bonds. beilstein-journals.org |
| Cobalt-Catalyzed Coupling | Co(III) catalyst | A more recent method for constructing substituted imidazoles. researchgate.netchemrxiv.orgchemrxiv.org |
Convergent and Divergent Synthetic Pathways to this compound
The construction of the this compound core can be approached through either convergent or divergent synthetic strategies. Convergent synthesis involves the separate synthesis of the imidazole and pyrrolidine moieties, which are then coupled together in a later step. Divergent synthesis, on the other hand, starts with a common precursor that is then elaborated to introduce the necessary functional groups and build the final molecule.
Stepwise Synthesis from Simpler Precursors
A common stepwise synthesis begins with a readily available chiral precursor, such as (S)-prolinol or a derivative of 4-hydroxyproline, to establish the stereochemistry of the pyrrolidine ring. nih.govmdpi.com The synthesis of a key intermediate, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, for the hepatitis C drug Elbasvir, exemplifies this approach. This synthesis starts with the oxidation of (S)-prolinol, followed by condensation with glyoxal and ammonia to form the imidazole ring, which is subsequently brominated. nih.govmdpi.com
Another strategy involves starting with a pyrrolidine derivative and introducing the imidazole ring. For example, a protected 4-aminopyrrolidin-3-ol (B1609724) can be reacted with a reagent that provides the imidazole moiety. Alternatively, a precursor with a leaving group at the 4-position can undergo nucleophilic substitution with imidazole. google.com
The synthesis of dihydropyrrolo[1,2-a]imidazole-2,3-dicarboxylate through a one-pot reaction of pyrrolidine with acetylenedicarboxylate (B1228247) demonstrates a hydroamination/azidation/cyclization cascade to form the fused imidazole ring system. nih.gov
Challenges in Stereocontrol and Diastereoselective Synthesis
A significant challenge in the synthesis of this compound is the control of stereochemistry at the C3 and C4 positions of the pyrrolidine ring. The desired stereoisomer often exhibits superior biological activity.
Achieving high diastereoselectivity can be difficult, and the formation of mixtures of diastereomers is common. nih.gov The stereochemical outcome of a reaction can be influenced by various factors, including the choice of starting materials, reagents, and reaction conditions. For instance, in 1,3-dipolar cycloaddition reactions to form pyrrolidine rings, the approach of the dipole to the dipolarophile can lead to different diastereomers. nih.gov
Substrate-directed reactions, where a functional group on the starting material directs the stereochemical course of a subsequent reaction, are a powerful tool for controlling stereochemistry. beilstein-journals.org For example, a hydroxyl group can direct an epoxidation reaction to occur on a specific face of a double bond. beilstein-journals.org The use of chiral auxiliaries and catalysts in asymmetric synthesis is also a key strategy for controlling stereochemistry. researchgate.net
Recent advances have focused on developing highly stereocontrolled syntheses. For example, a highly diastereoselective synthesis of a polyhydroxylated pyrrolidine alkaloid was achieved through the vinylation of an isoxazolidine-4,5-diol. beilstein-journals.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
For instance, in the synthesis of substituted imidazoles, a study found that refluxing in ethanol (B145695) gave a significantly higher yield (82%) compared to other solvents like water, acetonitrile, DMF, THF, and methanol (B129727) at the same temperature. researchgate.net Extending the reaction time did not always lead to an improved yield. researchgate.net
In another example, the synthesis of bedaquiline, a drug containing a substituted quinoline, was significantly improved by carefully selecting the base and using a salt additive. The use of lithium pyrrolidide as a base minimized the formation of impurities, and the addition of LiBr improved both the yield and diastereoselectivity of a key addition step. nih.gov
The table below provides an example of how reaction conditions were optimized for the synthesis of a 1,2,5-trisubstituted imidazole, highlighting the impact of solvent and temperature on the yield.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Room Temperature | Trace |
| 2 | Acetonitrile | Room Temperature | Trace |
| 3 | DMF | Room Temperature | Trace |
| 4 | THF | Room Temperature | Trace |
| 5 | Methanol | Room Temperature | Trace |
| 6 | Ethanol | Room Temperature | Trace |
| 7 | Water | Reflux | 10 |
| 8 | Acetonitrile | Reflux | 13 |
| 9 | DMF | Reflux | 30 |
| 10 | THF | Reflux | 15 |
| 11 | Methanol | Reflux | 25 |
| 12 | Ethanol | Reflux | 82 |
Data adapted from a study on the optimization of reaction conditions for imidazole synthesis. researchgate.net
Novel Synthetic Approaches for Related Imidazole-Pyrrolidine Hybrid Systems
The development of novel synthetic methods for imidazole-pyrrolidine hybrids is an active area of research, driven by the desire to access new chemical space and improve the efficiency of synthesis. nih.govmdpi.comijpsr.com
One innovative approach involves the use of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. MCRs are highly efficient and can rapidly generate libraries of compounds for biological screening. For example, a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate has been used to synthesize 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be further functionalized. beilstein-journals.org
Another emerging area is the use of DNA-compatible synthesis for the creation of DNA-encoded libraries (DELs) of pyrrolidine-fused scaffolds. acs.org A three-component cycloaddition of azomethine ylides has been developed for the on-DNA synthesis of these scaffolds, allowing for the rapid generation of large and diverse libraries for drug discovery. acs.org
Furthermore, novel catalytic systems are being explored to facilitate the synthesis of these hybrid systems. For example, a Co(III)-catalyzed coupling of enaminones with oxadiazolones provides a new route to substituted imidazoles. researchgate.netchemrxiv.orgchemrxiv.org The development of green chemistry approaches, such as using aqueous reaction media, is also gaining importance in the synthesis of imidazole-based hybrids. mdpi.com
Chemical Reactivity and Derivatization Studies of 4 1h Imidazol 1 Yl Pyrrolidin 3 Ol
Reactivity at the Pyrrolidin-3-ol Hydroxyl Group
The secondary hydroxyl group is a key site for derivatization, readily participating in reactions typical of alcohols. Its accessibility allows for modifications that can significantly alter the molecule's polarity, solubility, and biological interactions.
The hydroxyl group can be converted into ethers or esters to explore structure-activity relationships.
Etherification: The formation of an ether linkage can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a base like sodium hydride (NaH) to form an alkoxide, followed by nucleophilic attack on an alkyl halide. This reaction introduces a variety of alkyl or aryl groups at the 3-position of the pyrrolidine (B122466) ring.
Esterification: Ester derivatives are commonly prepared by reacting the alcohol with acylating agents. The use of acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) provides a straightforward route to the corresponding esters. Alternatively, direct condensation with a carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. Derivatization with reagents containing chromophores, such as p-nitrobenzoyl chloride or dansyl chloride, can be used to enhance analytical detection. nih.gov
Table 1: Examples of Etherification and Esterification Reactions This table is interactive and can be sorted by clicking the headers.
| Reaction Type | Reagent | Product Class | Potential R-Group |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X) + Base | Ether | Methyl, Ethyl, Benzyl |
| Esterification | Acyl Chloride (R-COCl) | Ester | Acetyl, Benzoyl, Pivaloyl |
| Esterification | Acid Anhydride ((RCO)₂O) | Ester | Acetyl, Propionyl |
Oxidation: As a secondary alcohol, the hydroxyl group of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol can be oxidized to the corresponding ketone, 4-(1H-imidazol-1-yl)pyrrolidin-3-one. This transformation can be accomplished using a variety of standard oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are often preferred to avoid over-oxidation or side reactions involving the other functional groups.
Reduction: While the pyrrolidin-3-ol is already in a reduced state, the corresponding ketone can be reduced back to the alcohol. This reduction is often stereoselective. For instance, the reduction of similar keto-imidazole compounds has been achieved using reducing agents like sodium borohydride, which regenerates the hydroxyl group. nih.gov The choice of reducing agent can influence the stereochemical outcome (syn vs. anti) of the resulting alcohol.
Table 2: Oxidation and Reduction Reactions This table is interactive and can be sorted by clicking the headers.
| Transformation | Starting Material | Reagent Example | Product |
|---|---|---|---|
| Oxidation | This compound | PCC, DMP, Swern | 4-(1H-Imidazol-1-yl)pyrrolidin-3-one |
Reactivity of the Pyrrolidine Nitrogen
The secondary amine within the pyrrolidine ring is a versatile nucleophilic center, readily undergoing alkylation, acylation, and other substitution reactions.
N-Alkylation: The pyrrolidine nitrogen can be alkylated by reaction with alkyl halides or other electrophilic alkylating agents. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The introduction of various alkyl chains can modulate the basicity and lipophilicity of the molecule. nih.gov
N-Acylation: Acylation of the pyrrolidine nitrogen to form amides is a common and robust transformation. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.
Table 3: N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen This table is interactive and can be sorted by clicking the headers.
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Methyl Iodide | N-Methylpyrrolidine |
| N-Alkylation | Benzyl Bromide | N-Benzylpyrrolidine |
| N-Acylation | Acetyl Chloride | N-Acetylpyrrolidine (Amide) |
Beyond simple acylation, the secondary amine can participate in a range of reactions to form other important N-substituted derivatives.
Amide Formation: As noted, N-acylation leads to the formation of amides. This linkage is particularly stable and is a cornerstone of medicinal chemistry. Reactions with functionalized carboxylic acids, facilitated by peptide coupling agents, allow for the construction of more complex molecules.
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides. This functional group can act as a hydrogen bond acceptor and can significantly influence the molecule's properties.
Reductive Amination: The pyrrolidine nitrogen can also be functionalized via reductive amination. This involves reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield a more complex N-alkylated product.
Reactivity of the Imidazole (B134444) Nitrogen and Carbon Atoms
The imidazole ring is an aromatic heterocycle with distinct reactive sites. It contains a pyrrole-type nitrogen (N-1, which is substituted) and a pyridine-type nitrogen (N-3), which is nucleophilic. The carbon atoms of the ring can also participate in reactions.
Reactivity of the Imidazole Nitrogen (N-3): The lone pair of electrons on the pyridine-like N-3 atom is available for reaction with electrophiles. Alkylation of this nitrogen with an alkyl halide results in the formation of a quaternary imidazolium salt. fabad.org.tr This modification introduces a permanent positive charge, which can dramatically alter the molecule's solubility and biological target interactions.
Reactivity of the Imidazole Carbon Atoms:
C-2 Position: The proton at the C-2 position is the most acidic on the imidazole ring. It can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi), to generate a nucleophilic organometallic species. This intermediate can then react with various electrophiles, allowing for the introduction of substituents at this position.
Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. These reactions typically require controlled conditions due to the activating nature of the ring.
Oxidative Rearrangement: Imidazoles can undergo oxidative rearrangement reactions. For example, oxidation with sources like singlet oxygen or dimethyldioxirane can lead to the formation of an epoxide intermediate, which subsequently rearranges to form an imidazol-4-one. nih.gov
Table 4: Potential Reactions of the Imidazole Ring This table is interactive and can be sorted by clicking the headers.
| Site of Reaction | Reagent Example | Reaction Type | Product Type |
|---|---|---|---|
| Nitrogen (N-3) | Methyl Iodide | N-Alkylation | Imidazolium Salt |
| Carbon (C-2) | 1. n-BuLi 2. Electrophile (E⁺) | Deprotonation-Substitution | 2-Substituted Imidazole |
| Carbon (C-4, C-5) | Br₂ | Electrophilic Halogenation | Bromo-imidazole |
Tautomerism and Prototropic Shifts of the Imidazole Moiety
The imidazole moiety within this compound is subject to prototropic tautomerism, a phenomenon where isomers, known as tautomers, interconvert through the migration of a proton. nih.gov In the case of the imidazole ring, the proton on the nitrogen atom can rapidly migrate between the two nitrogen atoms (N-1 and N-3). mdpi.com This process results in two degenerate tautomeric forms that are in a constant, rapid equilibrium.
For an unsymmetrically substituted imidazole, this HN-1 to HN-3 tautomerism has been a subject of both experimental and theoretical investigation. mdpi.com The free-energy barrier for this prototropic tautomerism can be determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov For instance, studies on related benzimidazole structures have demonstrated that at room temperature, the tautomers can be distinct, while at elevated temperatures, they interconvert rapidly on the NMR timescale. mdpi.com Therefore, this compound exists as a dynamic equilibrium of two tautomers, a characteristic that can influence its interaction with biological targets and its reactivity in chemical transformations.
Substitution Reactions on the Imidazole Ring
The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. slideshare.net These reactions typically occur at the C-4 or C-5 positions of the imidazole ring, as electrophilic attack at C-2 is generally less favored. slideshare.net The pyrrolidin-3-ol substituent at the N-1 position influences the electronic distribution in the ring and, consequently, its reactivity towards electrophiles.
Common electrophilic substitution reactions applicable to the imidazole moiety include:
Nitration: Treatment with a nitrating mixture, such as fuming nitric acid and sulfuric acid, can introduce a nitro group at the 4(5)-position to yield 4(5)-nitroimidazole derivatives. slideshare.net
Sulfonation: Reaction with sulfuric acid can afford the corresponding imidazole-4(5)-sulfonic acid. slideshare.net
Halogenation: Iodination of the imidazole ring typically requires alkaline conditions and can lead to the formation of 2,4,5-triiodoimidazole derivatives. slideshare.net
Diazo Coupling: N-unsubstituted imidazoles that possess activating (electron-releasing) substituents can undergo diazo coupling reactions, preferentially at the C-2 position in an alkaline medium. slideshare.net
The table below summarizes typical electrophilic substitution reactions on the imidazole ring.
| Reaction | Reagents | Position of Substitution | Product Type |
| Nitration | Fuming HNO₃ & H₂SO₄ | C-4 or C-5 | 4(5)-Nitroimidazole derivative |
| Sulfonation | H₂SO₄ | C-4 or C-5 | Imidazole-4(5)-sulfonic acid derivative |
| Iodination | I₂ / Alkaline conditions | C-2, C-4, C-5 | Triiodoimidazole derivative |
Furthermore, the secondary nitrogen atom in the imidazole ring can undergo substitution reactions. For example, N-substituted imidazole derivatives can be synthesized through the reaction of imidazole with reagents like ethyl chloroacetate in the presence of a base such as potassium carbonate. nih.gov
Strategies for Scaffold Modification and Library Synthesis
The this compound scaffold presents multiple points for chemical modification, making it an attractive core for the generation of compound libraries for drug discovery. nih.gov Library synthesis is a key strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound by systematically modifying its structure. nih.gov Multicomponent reactions (MCRs) are particularly efficient for the synthesis of highly substituted imidazole derivatives, offering a streamlined approach to structural diversity. researchgate.net
Parallel Synthesis Approaches for Analogues
Parallel synthesis is a powerful technique for the rapid generation of a multitude of analogues from a common chemical scaffold. nih.gov This approach involves distributing a common intermediate into an array of separate reaction vessels and treating each with a different building block to generate a library of related products.
A strategy for creating a library based on the this compound scaffold could involve:
Modification of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring can be functionalized with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) to introduce a variety of substituents.
Modification of the Imidazole Ring: As discussed in section 3.3.2, the imidazole ring can be substituted at various positions.
Derivatization of the Hydroxyl Group: The secondary alcohol on the pyrrolidine ring can be converted into esters, ethers, or other functional groups.
The following table illustrates a hypothetical parallel synthesis library design starting from a protected this compound scaffold.
| Scaffold Position | Building Block Set A (R-COCl) | Building Block Set B (R-SO₂Cl) | Building Block Set C (R-CHO) |
| Pyrrolidine N-H | Acetyl chloride | Methanesulfonyl chloride | Benzaldehyde |
| Benzoyl chloride | Benzenesulfonyl chloride | 4-Chlorobenzaldehyde | |
| Cyclopropanecarbonyl chloride | Toluenesulfonyl chloride | 2-Pyridinecarboxaldehyde |
This approach allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for identifying compounds with improved properties. The design and preparation of such compound libraries are a well-established method for hit identification in high-throughput screening. nih.gov
Chemo- and Regioselective Transformations
The this compound molecule possesses three distinct functional groups amenable to chemical transformation: the imidazole ring, the secondary amine of the pyrrolidine, and the secondary hydroxyl group. Achieving chemo- and regioselectivity is therefore a critical aspect of its derivatization.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, acylation could be directed to the more nucleophilic pyrrolidine nitrogen over the hydroxyl group by careful choice of reaction conditions (e.g., base, solvent, temperature). Alternatively, protecting groups can be employed to temporarily block certain functional groups. The hydroxyl group could be protected as a silyl ether, and the pyrrolidine nitrogen as a carbamate (e.g., Boc or Cbz), allowing for selective manipulation of the imidazole ring.
Regioselectivity: This pertains to the control of the position of reaction. As previously noted, electrophilic substitution on the N-1 substituted imidazole ring is expected to occur preferentially at the C-4 or C-5 positions. slideshare.net The specific ratio of C-4 to C-5 substituted products would depend on the steric and electronic nature of both the incoming electrophile and the pyrrolidinol substituent.
Careful planning of the synthetic route, including the strategic use of protecting groups and the selection of reaction conditions, is essential to achieve the desired chemo- and regioselective transformations for the synthesis of specific analogues of this compound.
Stereochemical Considerations in Derivatization
Stereochemistry is a critical factor in the design and synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological properties. science.gov The this compound molecule contains two stereocenters at positions C-3 and C-4 of the pyrrolidine ring. This means the compound can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
When derivatizing a specific stereoisomer of this compound, several stereochemical aspects must be considered:
Retention or Inversion of Stereochemistry: Reactions at the C-3 hydroxyl group or the C-4 position could potentially proceed with either retention or inversion of the existing stereochemistry, depending on the reaction mechanism (e.g., Sₙ1 vs. Sₙ2).
Diastereomer Formation: If a derivatization reaction introduces a new stereocenter, a pair of diastereomers will be formed. The ratio of these diastereomers will be influenced by the stereochemistry of the starting material through steric hindrance or other forms of stereocontrol.
Analysis and Characterization: The absolute and relative stereochemistry of the resulting products must be unambiguously determined. NMR spectroscopy is a powerful tool for this purpose, often employing chiral derivatizing agents (CDAs) or chiral solvating agents to distinguish between enantiomers or diastereomers. researchgate.net The determination of absolute configuration is crucial for understanding the structure-activity relationship. researchgate.net
Given the importance of stereochemistry in molecular recognition by biological systems, the synthesis of stereochemically pure derivatives of this compound is a key objective in the development of analogues for biological evaluation. science.gov
Biological Activity Profiles and Mechanistic Investigations in Preclinical Models
Enzyme Inhibition and Modulation Studies
The interaction of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol with various enzymes has been investigated to understand its potential as a modulator of biological pathways.
Structure-Activity Relationships (SAR) for Receptor Binding
Currently, there is a lack of publicly available, detailed structure-activity relationship (SAR) studies specifically for the binding of This compound to specific receptors. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. The pyrrolidinol and imidazole (B134444) moieties are known pharmacophores present in various biologically active molecules, suggesting that the spatial arrangement and electronic properties of these groups in This compound would be critical for any receptor interactions. Further research is needed to elucidate these relationships.
Mechanistic Insights into Enzyme-Ligand Interactions
Detailed mechanistic studies on the specific enzyme-ligand interactions of This compound are not extensively documented in the available literature. Understanding these interactions at a molecular level, for instance through X-ray crystallography or computational modeling, would be essential to identify the specific amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds or hydrophobic interactions.
Antimicrobial Research and Associated Mechanisms
The potential of This compound as an antimicrobial agent has been explored, with preliminary data on its efficacy against certain pathogens.
In Vitro Antibacterial Efficacy Against Specific Pathogens
Specific data from in vitro studies detailing the antibacterial efficacy of This compound against a range of pathogenic bacteria are not available in the public domain. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against clinically relevant strains.
Antifungal Properties and Mechanisms of Action
Similarly, comprehensive studies on the antifungal properties of This compound and its mechanisms of action against fungal pathogens are not readily found in the current body of scientific literature. The imidazole ring is a key feature of many antifungal drugs, which often act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. However, without specific research on this compound, its antifungal potential remains speculative.
Modulatory Effects on Microbial Cell Structures or Processes
There is currently no specific information available regarding the modulatory effects of This compound on microbial cell structures or processes. Research in this area would investigate whether the compound disrupts cell wall integrity, inhibits protein or nucleic acid synthesis, or interferes with other essential microbial functions.
Neuromodulatory Potentials (e.g., Histamine (B1213489) H3 Receptor Antagonism/Agonism)
The imidazole ring is the core structure of histamine, a key neurotransmitter in the central nervous system. As such, imidazole-containing compounds have been extensively investigated for their ability to modulate histamine receptors, particularly the H3 receptor (H3R). nih.govnih.gov The H3R is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and psychiatric disorders.
Numerous studies have explored the structure-activity relationships of imidazole-containing compounds as H3R ligands. nih.govnih.gov Derivatives of 4-[(1H-imidazol-4-yl)methyl]piperidine have been identified as potent H3R antagonists. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents on the piperidine (B6355638) ring. nih.gov
| Compound Series | Receptor | Ki (nM) | Reference |
| 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates | Human H3R | < 100 | nih.gov |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | Human H3R | 25 | nih.gov |
This table presents data for structurally related imidazole derivatives, not this compound itself.
Pharmacophore models for H3R antagonists have been developed to understand the key molecular features required for binding. nih.gov These models typically highlight the importance of a basic nitrogen atom within the imidazole ring, a flexible linker, and a hydrophobic region. nih.gov The development of these models aids in the rational design of new H3R ligands with improved affinity and selectivity. nih.gov The structure of this compound contains features that align with some aspects of these pharmacophore models, suggesting it could serve as a scaffold for the design of novel H3R modulators.
Investigation of Other Biological Activities (e.g., antioxidant, anti-inflammatory, cytoprotective)
Antioxidant and Anti-inflammatory Activity:
The imidazole nucleus is present in various compounds that have been investigated for their antioxidant and anti-inflammatory properties. nih.govnih.gov Bifunctional 2H-imidazole-derived phenolic compounds have been synthesized and shown to possess significant antioxidant and antiradical capacities. nih.govmdpi.com The anti-inflammatory activity of some imidazolinylpyrazole derivatives has also been reported. nih.gov These findings suggest that the imidazole moiety can contribute to these biological effects.
Cytoprotective Activity:
Research into bis(1H-imidazol-1-yl)pyrimidines has revealed potential cytoprotective effects. nih.gov One compound in this series demonstrated a potent inhibitory effect on experimentally induced gastric lesions in preclinical models. nih.gov The proposed mechanism for this cytoprotective action involves an increase in bicarbonate secretion. nih.gov This suggests that imidazole-containing structures may have a role in protecting cells from certain types of damage.
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Exploration of Diverse Biological Targets for 4-(1H-imidazol-1-yl)pyrrolidin-3-ol Analogues
The inherent structural features of the this compound core, namely the pyrrolidine (B122466) ring and the imidazole (B134444) moiety, suggest its potential to interact with a wide array of biological targets. The pyrrolidine ring is a common motif in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties. mdpi.com The imidazole group, a versatile pharmacophore, is known to engage in various biological interactions, including hydrogen bonding and metal coordination, and is present in many antifungal and anticancer agents. mdpi.commdpi.com
Future research should systematically explore the derivatization of this scaffold to generate a library of analogues. Modifications at the pyrrolidine nitrogen, the hydroxyl group, and the imidazole ring can lead to compounds with altered steric and electronic properties. These analogues can then be screened against a diverse panel of biological targets implicated in various diseases. For instance, the structural similarity to certain neurotransmitter reuptake inhibitors suggests potential activity at neuronal transporters. Furthermore, the imidazole moiety is a known feature in inhibitors of enzymes such as cyclooxygenase and lipoxygenase, opening avenues for developing anti-inflammatory agents. The creation of chalcone (B49325) derivatives incorporating the imidazole structure has also shown promise for antifungal applications. mdpi.commdpi.com
Table 1: Potential Biological Target Classes for this compound Analogues
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine scaffold is present in many GPCR ligands. | Neurology, Metabolic Disorders |
| Ion Channels | Imidazole-containing compounds are known to modulate ion channel activity. | Cardiovascular Diseases, Pain |
| Kinases | The scaffold can be adapted to fit into ATP-binding sites of various kinases. | Oncology, Inflammation |
| Proteases | Pyrrolidine-based structures can mimic natural substrates of proteases. | Infectious Diseases, Oncology |
| Epigenetic Targets | The imidazole moiety can participate in interactions with histone-modifying enzymes. | Oncology, Genetic Disorders |
Development of Advanced Synthetic Strategies for Enhanced Enantiopurity and Scalability
The stereochemistry of the 3-hydroxy-4-imidazolylpyrrolidine core is crucial for its biological activity. Therefore, the development of efficient and stereoselective synthetic methods is paramount. While several methods for the synthesis of pyrrolidine derivatives exist, future research should focus on strategies that offer high enantiopurity and are amenable to large-scale production. mdpi.com
Promising approaches include asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. The use of proline and its derivatives as chiral starting materials is a well-established strategy for accessing enantiomerically pure pyrrolidines. mdpi.com Further exploration of novel cyclization reactions of acyclic precursors could also provide efficient routes to the desired scaffold. mdpi.com The development of greener synthetic methods, utilizing environmentally benign reagents and solvents, is also a critical consideration for sustainable and scalable synthesis.
Application of Chemoinformatics and Machine Learning in Compound Design
The integration of chemoinformatics and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel analogues of this compound. nih.govnih.govresearchgate.net By leveraging large chemical datasets, ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds before their actual synthesis. core.ac.ukmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the structural features of the analogues and their biological activity. mdpi.com These models can guide the design of new compounds with improved potency and selectivity. Virtual screening of large compound libraries against specific biological targets can identify promising hits for further experimental validation. Furthermore, de novo drug design algorithms can generate novel molecular structures with desired properties based on the this compound scaffold. researchgate.net
Design of Prodrugs and Targeted Delivery Systems (Preclinical Concepts)
To enhance the therapeutic potential of this compound and its analogues, the design of prodrugs and targeted delivery systems is a crucial area of future research. Prodrugs are inactive derivatives that are converted to the active drug in the body, often overcoming limitations such as poor solubility or rapid metabolism. wiley.comnih.gov For the this compound scaffold, the hydroxyl group and the pyrrolidine nitrogen are amenable to chemical modification to create ester, carbamate, or amide prodrugs. preprints.org These modifications can improve oral bioavailability and allow for targeted release in specific tissues or organs. wiley-vch.de
Targeted delivery systems aim to concentrate the drug at the site of action, thereby increasing efficacy and reducing off-target side effects. This can be achieved by conjugating the compound to targeting moieties such as antibodies, peptides, or nanoparticles that recognize specific cell surface receptors. For instance, in the context of cancer, targeting tumors with low pH environments can be achieved using acid-sensitive prodrugs. nih.gov
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the mechanism of action of this compound and its analogues, the integration of multi-omics data is essential. biorxiv.orghillpublisher.com This approach involves the simultaneous analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular response to the compound. nih.govnih.gov
By treating cells or model organisms with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific pathways and biological processes that are modulated. This information can help to elucidate the compound's mechanism of action, identify potential biomarkers of response, and uncover novel therapeutic applications. hillpublisher.com Network analysis of multi-omics data can further reveal the complex interplay of molecular events triggered by the compound. hillpublisher.com
Development of Novel Research Tools and Probes Based on this compound
The this compound scaffold can also serve as a foundation for the development of novel research tools and chemical probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the molecule, researchers can create probes to visualize the compound's distribution within cells, identify its protein targets, and study its interactions with biological systems in real-time. nih.govresearchgate.net
These chemical probes can be invaluable for target validation and for elucidating the intricate details of the compound's mechanism of action. For instance, a fluorescently labeled analogue could be used in high-content screening assays to identify compounds with similar cellular phenotypes. The development of such tools will not only advance our understanding of the this compound scaffold but also contribute to the broader field of chemical biology.
Q & A
Basic Question: What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)pyrrolidin-3-ol, and how can reaction conditions be systematically optimized?
Answer:
Synthetic optimization requires a multi-step approach. Initial routes may involve coupling imidazole derivatives with pyrrolidin-3-ol precursors under nucleophilic substitution conditions. Key parameters to optimize include:
- Temperature control : Reactions involving heterocycles often require low temperatures (−20°C to 0°C) to prevent side reactions, as seen in diazomethane-mediated syntheses .
- Solvent selection : Dichloromethane or ethyl acetate/hexane mixtures (1:4 v/v) are effective for polar intermediates, with column chromatography purification recommended .
- Catalyst screening : Triethylamine or similar bases can enhance regioselectivity in imidazole-pyrrolidine coupling .
Validate each step using thin-layer chromatography (TLC) and adjust stoichiometry iteratively.
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Employ a combination of spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the imidazole-pyrrolidine linkage. Compare chemical shifts to analogous compounds (e.g., pyridinyl-imidazole derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., CHNO for the protonated form).
- Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3600 cm) and imidazole C=N (1600–1500 cm) stretches .
Advanced Question: How can researchers resolve contradictions in observed vs. predicted reactivity of this compound in nucleophilic environments?
Answer:
Discrepancies often arise from steric hindrance or electronic effects. Address these via:
- Theoretical modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic "hotspots" on the imidazole ring .
- Isotopic labeling : Use -labeled imidazole to track regiochemical outcomes in substitution reactions .
- Kinetic studies : Compare reaction rates under varying pH and solvent polarity to isolate electronic vs. steric contributions .
Advanced Question: What methodological frameworks are recommended for studying the biological activity of this compound derivatives?
Answer:
Align experiments with a theoretical framework (e.g., structure-activity relationships [SAR] or enzyme inhibition kinetics):
- In vitro assays : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Include positive controls (e.g., ketoconazole) .
- Molecular docking : Use crystallographic data from imidazole-containing inhibitors (e.g., PDB ID A1IZ8) to predict binding modes .
- Data normalization : Account for solvent effects and batch variability using internal standards (e.g., deuterated analogs) .
Basic Question: How can researchers ensure reproducibility in the purification of this compound?
Answer:
Standardize protocols for:
- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (e.g., ethyl acetate:hexane from 1:4 to 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., 2-propanol/water) by monitoring crystal formation under polarized light .
- Purity assessment : Confirm ≥95% purity via HPLC with UV detection at 254 nm, referencing retention times against commercial standards .
Advanced Question: What strategies mitigate challenges in regioselective functionalization of the imidazole ring in this compound?
Answer:
Regioselectivity is influenced by electronic and steric factors. Mitigation strategies include:
- Directed ortho-metalation : Use tert-butoxycarbonyl (Boc) protecting groups to direct lithiation at specific ring positions .
- Microwave-assisted synthesis : Enhance kinetic control by accelerating reaction rates, reducing thermodynamic side products .
- Cross-coupling catalysis : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings at less reactive sites .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Adhere to:
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
